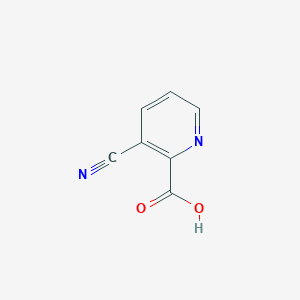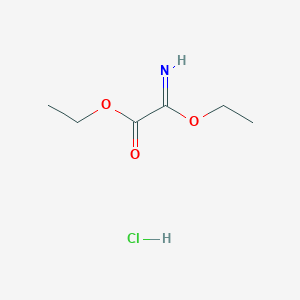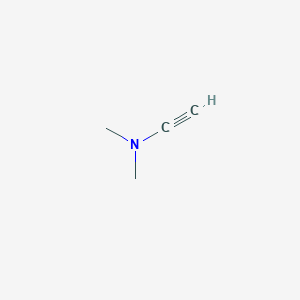
2-(2-Naphthyloxy)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthyloxy)propanoyl chloride (2-NPC) is an organic compound with a molecular formula of C12H9ClO2. It is a colorless solid that is soluble in many organic solvents. 2-NPC is a versatile intermediate in organic synthesis, as it can be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Environmental and Health Impacts of Analogous Compounds
Research on compounds like 2-naphthylamine and Di-2-ethylhexyl phthalate (DEHP) demonstrates the environmental and health impacts of chemical compounds used in industrial applications. For instance, 2-naphthylamine has been identified as a model bladder carcinogen used in laboratories and detected in industrial environments such as coke ovens (Czubacka & Czerczak, 2020). Similarly, DEHP, a plasticizer in PVC medical devices, has raised concerns due to its potential health risks, highlighting the need for alternatives (Tickner et al., 2001).
Advances in Bio-based Plasticizers
The environmental concerns and health implications of traditional plasticizers have spurred research into bio-based alternatives. Studies on biomass-derived plasticizers for PVC products suggest that they offer advantages such as renewability, degradability, and lower toxicity, potentially serving as replacements for o-phthalate plasticizers (Jia et al., 2018).
Polymer Science and Material Engineering
Research in polymer science, such as the thermal degradation of poly(vinyl chloride) (PVC), reveals the importance of understanding the structural and mechanistic aspects of materials used in various applications (Starnes, 2002). This knowledge can inform the development of new compounds with specific applications, including those related to "2-(2-Naphthyloxy)propanoyl chloride".
Propiedades
IUPAC Name |
2-naphthalen-2-yloxypropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAYQLGWWSPJJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512093 |
Source


|
| Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62782-37-0 |
Source


|
| Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)









![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)


